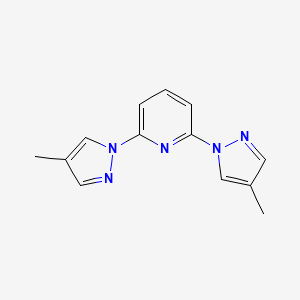

2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine

Description

BenchChem offers high-quality 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(4-methylpyrazol-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-10-6-14-17(8-10)12-4-3-5-13(16-12)18-9-11(2)7-15-18/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSOAKZUUMLNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC(=CC=C2)N3C=C(C=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 2,6 Bis Pyrazol 1 Yl Pyridine Ligand Family in Coordination Chemistry

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) family of ligands are tridentate, meaning they can bind to a metal center through three donor atoms. researchgate.net This characteristic allows for the formation of stable, six-coordinate octahedral complexes with a variety of transition metals. researchgate.net The rigid, planar structure of the bpp core provides a well-defined coordination environment, making these ligands versatile building blocks in the construction of complex molecular architectures. researchgate.net

The significance of the bpp ligand family is underscored by their widespread application in several areas of chemical research:

Catalysis: Metal complexes of bpp ligands have shown promise as catalysts in a range of organic transformations.

Materials Science: These ligands are instrumental in the development of metal-organic frameworks (MOFs) and coordination polymers, materials with potential applications in gas storage and separation. researchgate.net

Magnetism: The bpp framework has been extensively used to create iron(II) complexes that exhibit spin-crossover (SCO) behavior, a phenomenon where the spin state of the metal ion can be switched by external stimuli such as temperature or light. researchgate.netnih.gov This property is of fundamental interest for the development of molecular switches and data storage devices.

The table below summarizes the key features of the bpp ligand family.

| Feature | Description |

| Coordination Mode | Tridentate N-donor |

| Metal Complex Geometry | Typically forms octahedral complexes |

| Structural Rigidity | Planar and rigid framework |

| Key Applications | Catalysis, Materials Science (MOFs), Spin-Crossover Materials |

The Role of Peripheral Substituents in Ligand Properties: Focus on 4 Methyl Modification and Analogs

The properties of the bpp ligands and their corresponding metal complexes can be finely tuned by the introduction of peripheral substituents. These modifications can be made at various positions on both the central pyridine (B92270) ring and the outer pyrazole (B372694) rings. The electronic and steric nature of these substituents plays a crucial role in determining the ligand field strength, which in turn influences the magnetic and optical properties of the resulting metal complexes. researchgate.net

The introduction of a methyl group at the 4-position of the pyrazole rings, as in 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine, is a key modification. Alkyl groups, such as methyl, are electron-donating. This electronic effect can increase the electron density on the nitrogen donor atoms of the pyrazole rings, thereby strengthening the ligand field. A stronger ligand field can have a significant impact on the properties of the metal complex, particularly in the context of spin-crossover compounds, where it can shift the transition temperature.

A variety of other substituents have been explored to modulate the properties of bpp ligands, creating a library of analogs with tailored functionalities. These include:

Electron-withdrawing groups: Halogens or cyano groups can be introduced to decrease the electron density on the donor atoms, thereby weakening the ligand field.

Bulky groups: Sterically demanding substituents can influence the geometry of the metal complex and the packing of molecules in the solid state, which can affect cooperative effects in spin-crossover materials. nih.gov

Functional groups: Carboxylate or ester groups can be added to provide anchoring points for surface attachment in applications such as dye-sensitized solar cells or to facilitate the formation of larger supramolecular assemblies. nih.gov

The following table provides examples of substituted bpp ligands and the intended effect of the substituent.

| Substituent | Position | Intended Effect | Example Ligand |

| Methyl | 4-position of pyrazole | Electron-donating, strengthens ligand field | 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine |

| Carboxylate | 4-position of pyridine | Anchoring to surfaces, supramolecular assembly | 2,6-bis(pyrazol-1-yl)isonicotinic acid (bppCOOH) |

| Isopropyldisulfanyl | 4-position of pyridine | Modulates intermolecular interactions and SCO properties | 4-(isopropyldisulfanyl)-2,6-bis(pyrazolyl)pyridine |

| Ethylcarboxy | 4-position of pyrazole | Influences SCO behavior and allows for guest modulation | 2,6-Di[4-(ethylcarboxy)pyrazol-1-yl]pyridine |

Overview of Multifunctional Research Directions for Ligand Derivatives

Tridentate N-Donor Binding Motif and Metal Ion Selectivity

2,6-Bis(pyrazol-1-yl)pyridine and its derivatives are recognized for their robust tridentate N-donor framework. mdpi.com This structural motif, consisting of a central pyridine (B92270) ring flanked by two pyrazolyl groups, allows the ligand to bind to a metal center in a pincer-like fashion, utilizing the three nitrogen atoms. This coordination mode generally leads to the formation of stable, five-membered chelate rings, which enhances the thermodynamic stability and kinetic inertness of the resulting metal complexes.

The substitution of the two terminal pyridine rings of the more widely studied terpyridine ligand with pyrazole (B372694) rings leads to significant differences in the electronic properties of the ligand. researchgate.net The pyrazole rings are more π-excessive compared to pyridine, making them poorer π-acceptors and harder donor sites. researchgate.net These electronic differences influence the ligand field strength, which in turn affects the metal ion selectivity and the spin state of the resulting complexes. researchgate.net For instance, the weaker ligand field imposed by pyrazole donors compared to pyridine donors can shift iron(II) complexes towards higher-spin states and more anodic redox potentials. acs.org

The versatility of the bpp scaffold is further enhanced by the ease of functionalization, particularly at the 4-position of the central pyridine ring. mdpi.comacs.org Introducing different substituents at this position allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing its coordination behavior and the properties of the metal complexes. acs.org

Formation and Characterization of Metal Complexes

The tridentate nature of 2,6-bis(pyrazol-1-yl)pyridine and its derivatives facilitates the formation of a wide array of metal complexes with diverse geometries and properties. These complexes are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization is commonly performed using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, UV-Vis spectroscopy, and cyclic voltammetry.

The coordination of bpp ligands with d-block transition metals is extensive, with a particular focus on iron(II) due to the spin-crossover (SCO) phenomena observed in its complexes.

Fe(II): Iron(II) complexes of the type [Fe(bpp)₂]²⁺ are widely studied for their spin-crossover properties. rsc.orgresearchgate.net The spin state of the iron(II) center (high-spin or low-spin) is sensitive to the substituents on the bpp ligand. researchgate.net For example, electron-withdrawing groups on the pyridine ring tend to stabilize the low-spin state. researchgate.net

Ru(II) and Pd(II): Ruthenium(II) and Palladium(II) complexes with bpp and its derivatives have been synthesized and characterized. nih.gov For instance, complexes of the type [Ru(bpp)(DMSO)Cl₂] and [Pd(bpp)Cl]Cl have been reported. nih.gov The ruthenium(II) complex typically exhibits a distorted octahedral geometry, while the palladium(II) complex adopts a square planar geometry. nih.gov

Pt(II): Platinum(II) complexes with bpp ligands, such as [Pt(bpp)Cl]Cl and Pt(bpp)(Ph), have been prepared and structurally characterized. researchgate.net The [Pt(bpp)Cl]⁺ cation displays a square planar geometry, and in the solid state, these cations can stack to form linear chains with notable Pt···Pt interactions. researchgate.net

Co(II) and Cu(II): The coordination chemistry of bpp-related ligands with Cobalt(II) and Copper(II) has also been explored. For example, complexes of Co(II) with 2,6-bis(pyrazol-1-yl)pyridine and pseudohalide coligands have been shown to exhibit slow magnetic relaxation. rsc.org Copper(II) complexes with pyrazole-derived ligands have been synthesized, and their structures often show square pyramidal or other distorted geometries due to the d⁹ electron configuration of Cu(II). researchgate.netresearchgate.net

Below is a table summarizing the coordination of 2,6-bis(pyrazol-1-yl)pyridine and its derivatives with various d-block transition metals.

| Metal Ion | Example Complex Formula | Coordination Geometry | Key Features |

| Fe(II) | [Fe(bpp)₂]²⁺ | Distorted Octahedral | Spin-Crossover (SCO) behavior |

| Ru(II) | [Ru(bpp)(DMSO)Cl₂] | Distorted Octahedral | Redox activity |

| Pd(II) | [Pd(bpp)Cl]Cl | Square Planar | Catalytic applications |

| Pt(II) | [Pt(bpp)Cl]Cl | Square Planar | Luminescence, Pt-Pt interactions |

| Co(II) | [Co(pypz)(H₂O)(dca)]·(dca) | Hexacoordinated | Slow magnetic relaxation |

| Cu(II) | [Cu(bpypz)(NO₃)₂]n | Square Pyramidal | Jahn-Teller distortion |

Data compiled from multiple sources. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netrsc.org

The coordination of 2,6-bis(pyrazol-1-yl)pyridine derivatives with f-block lanthanide ions has been investigated, often with the aim of creating luminescent materials. The bpp framework can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

A series of lanthanide complexes have been prepared from ligands constructed from a bis-pyrazolyl-pyridine core functionalized with chelating arms containing anionic carboxylate or phosphonate (B1237965) groups. rsc.org These modifications enhance the stability and spectroscopic properties of the resulting europium(III) and terbium(III) complexes, leading to long excited-state lifetimes and high quantum yields in aqueous solutions. rsc.org

Time-resolved laser fluorescence spectroscopy (TRLFS) studies on the complexation of a bpp derivative, 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine (C4-BPP), with Curium(III) and Europium(III) have revealed the formation of [Cm(C4-BPP)ₙ]³⁺ (n = 1–3) and [Eu(C4-BPP)ₘ]³⁺ (m = 1–2) species. acs.org The formation constants indicate a more favorable complexation of Cm(III) over Eu(III). acs.org NMR studies on these complexes suggest a higher degree of covalent bonding in the Am(III)–N bond compared to the Ln(III)–N bond. acs.org

Analysis of Coordination Geometries and Structural Distortions

The coordination geometry of metal complexes with bpp ligands is a key determinant of their physical properties. While idealized geometries like octahedral or square planar are often used as starting points, significant distortions are common, particularly in complexes of first-row transition metals.

High-spin iron(II) complexes of the type [Fe(bpp)₂]²⁺ often exhibit significant deviations from ideal octahedral (or D₂d) symmetry. rsc.org This distortion is a consequence of the electronic configuration of high-spin d⁶ Fe(II) and can be described as an angular Jahn-Teller distortion. researchgate.net The magnitude of this distortion can be substantial and has been systematically studied. researchgate.netrsc.org

Computational studies, such as gas-phase DFT calculations, have been employed to map the "distortion landscape" of these complexes. rsc.org These studies have identified multiple minimum or local minimum structural pathways for the distortion. researchgate.netrsc.org The energetic favorability of these distortion pathways is influenced by the electronic nature of the substituents on the bpp ligand. For example, small distortions from D₂d symmetry are energetically favored in complexes with electron-donating ligand substituents. researchgate.netrsc.org

In some crystal structures of bpp and its derivatives, the planes of the pyrazolyl groups are nearly perpendicular to the plane of the central pyridine ring. However, upon coordination to a metal ion, the ligand typically becomes more planar to facilitate the tridentate binding. researchgate.net

Solution Behavior and Stability of Metal-Ligand Adducts

The behavior and stability of metal-ligand adducts of 2,6-bis(4-methyl-1H-pyrazol-1-yl)pyridine in solution are critical aspects of its coordination chemistry, influencing the formation, persistence, and reactivity of its complexes. While extensive research has focused on the solid-state properties of complexes derived from 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, particularly concerning their magnetic and spin-crossover (SCO) characteristics, detailed quantitative studies on the solution-phase thermodynamics and kinetics for the specific ligand 2,6-bis(4-methyl-1H-pyrazol-1-yl)pyridine are not extensively documented in the available literature. However, general principles of coordination chemistry and findings from related pyrazole-based ligand systems allow for a qualitative understanding of the factors governing the stability of its metal complexes in solution.

The stability of a metal complex in solution is a measure of the equilibrium between the free metal ion and the ligand, and the metal-ligand complex. This is typically quantified by the formation constant (K) or its logarithm (log K), where a larger value indicates a more stable complex. The stability of metal adducts with 2,6-bis(4-methyl-1H-pyrazol-1-yl)pyridine is influenced by a variety of factors, including the nature of the metal ion, the solvent system, the pH of the solution, and the presence of counter-ions.

Influence of the Metal Ion: The stability of the formed complexes is highly dependent on the metal ion involved. Factors such as the charge, size, and electron configuration of the metal ion play a significant role. Generally, transition metals with a higher charge density and a favorable ligand field stabilization energy will form more stable complexes. For instance, the Irving-Williams series, which describes the relative stabilities of divalent first-row transition metal complexes, would predict a general stability order of Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

pH Dependence: The pH of the solution is a critical factor, especially when dealing with ligands that can be protonated or deprotonated. The pyrazole and pyridine nitrogen atoms in 2,6-bis(4-methyl-1H-pyrazol-1-yl)pyridine are basic and can be protonated at low pH. Protonation of the nitrogen donor atoms would prevent coordination to the metal ion, thus significantly reducing the stability of the complex. Therefore, the formation of stable metal-ligand adducts with this ligand is generally favored in neutral to basic conditions. Studies on related pyrazole-based ligands have shown that complex stability is strongly dependent on the pH of the solution. mocedes.org

Influence of Counter-Ions: While often considered "spectator" ions, counter-ions can influence the stability and solubility of charged metal complexes in solution through ion-pairing and effects on the ionic strength of the medium. The nature of the counter-ion can affect the solid-state packing and, in turn, the dissolution and solution behavior of the complex.

Research Findings on Related Compounds:

The following interactive table summarizes the stability constants for these related silver(I) complexes, providing a comparative context for the anticipated stability of complexes with 2,6-bis(4-methyl-1H-pyrazol-1-yl)pyridine.

| Ligand | Metal Ion | Stoichiometry (M:L) | Formation Constant (K) | Log K |

| 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,3-PPB) | Ag(I) | 1:1 | 7.1 x 10⁵ | 5.85 |

| 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene (1,4-PPB) | Ag(I) | 1:1 | 9.7 x 10⁵ | 5.99 |

Data from spectrophotometric studies in a 1:1 ethanol-water solvent. mocedes.org

It is important to note that the electronic and steric effects of the 4-methyl substituents on the pyrazole rings of the title compound would likely influence the stability of its metal complexes compared to the unsubstituted 2,6-bis(pyrazol-1-yl)pyridine. The electron-donating nature of the methyl groups may increase the basicity of the pyrazole nitrogen atoms, potentially leading to stronger metal-ligand bonds and higher stability constants.

Advanced Functional Materials and Applications

Spin Crossover (SCO) Systems

Complexes synthesized with 2,6-bis(4-methyl-1H-pyrazol-1-yl)pyridine and its parent ligand, bpp, are notable for their ability to exhibit spin crossover (SCO) behavior. This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. The moderate ligand field strength exerted by the bpp family, including the 4-methyl derivative, is crucial for facilitating this spin-state switching in first-row transition metal complexes, particularly iron(II). nih.gov

Modulating SCO Behavior through Ligand Field Control

The spin state of a metal ion in a coordination complex is determined by the interplay between the ligand field splitting energy (Δ) and the mean spin pairing energy. The bpp ligand framework provides a ligand field strength that is often close to the spin-pairing energy of Fe(II) ions, making it an ideal platform for SCO. nih.gov The introduction of substituents, such as the methyl groups in 2,6-bis(4-methyl-1H-pyrazol-1-yl)pyridine, allows for the fine-tuning of this ligand field.

Substituents on the pyridine (B92270) ring's 4-position have been a primary focus for modulating SCO properties. mdpi.comnih.gov While the subject compound has methyl groups on the pyrazole (B372694) rings, the principle of electronic tuning remains the same. These modifications can alter the electron-donating or -withdrawing nature of the ligand, thereby controlling the ligand field strength around the metal center. For instance, functionalizing the parent bpp ligand with a carboxylate group has been shown to result in an abrupt spin transition at approximately 380 K in an iron(II) complex. rsc.org This demonstrates that even subtle electronic modifications can significantly impact the temperature and nature of the spin transition. The systematic alteration of electrochemical profiles by modifying the bpp ligand further illustrates the control over the ligand field. mdpi.com

SCO-Driven Physical Property Changes (e.g., Conductivity Modulation)

A key feature of SCO materials is the change in their physical properties that accompanies the spin-state transition. These changes can include alterations in color, volume, and magnetic properties, as well as electrical conductivity. The transition from an LS to an HS state involves a significant rearrangement of electron density and molecular geometry, which can, in turn, affect the solid-state packing and intermolecular interactions, leading to changes in conductivity.

Research on related bpp-based systems has demonstrated this principle. For example, cocrystals combining [Fe(bpp)₂]²⁺ with radical anions of 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) have exhibited both electrical conductivity (in the range of 10⁻⁴–10⁻³ S/cm) and gradual spin transitions. nih.gov This synergy between SCO and conductivity opens pathways for the development of molecular switches and sensors where an electrical signal can be modulated by an external stimulus that triggers the spin transition. mdpi.com Density functional theory (DFT) studies on similar iron(II)-bpp complexes have also explored stretching-induced spin-state switching in molecular junctions, which is a step toward understanding spin-state-dependent conductance at the single-molecule level. nih.govnih.gov

Single-Molecule and Single-Ion Magnetism (SMM/SIM)

Beyond bulk SCO behavior, the versatile coordination environment provided by ligands like 2,6-bis(4-methyl-1H-pyrazol-1-yl)pyridine is also instrumental in the design of single-molecule magnets (SMMs) and single-ion magnets (SIMs). mdpi.comnih.gov These materials are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature.

The development of SMMs and SIMs relies on creating molecules with significant magnetic anisotropy and a high-spin ground state. The tridentate coordination of bpp-type ligands can enforce specific geometries on metal ions, particularly lanthanides, which are known for their large magnetic moments and anisotropy. This control over the coordination sphere is critical for influencing the magnetic relaxation dynamics. The ability to functionalize the bpp framework allows for the creation of complex structures where the magnetic properties can be systematically tuned. mdpi.com

Luminescent and Photonic Devices

The inherent photophysical properties of the 2,6-bis(pyrazol-1-yl)pyridine ligand family make them promising candidates for applications in luminescent and photonic devices. mdpi.comnih.gov Coordination to metal ions can lead to the emergence of new electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands, which are fundamental to their use in light-emitting applications.

Photophysical Mechanisms: Intramolecular Charge Transfer (ICT) and Excited State Dynamics

The luminescence in complexes derived from bpp ligands often involves intramolecular charge transfer (ICT) processes. nih.govrsc.org In these processes, the absorption of light promotes an electron from a metal-centered orbital to a ligand-centered orbital (MLCT) or vice-versa (ligand-to-metal charge transfer, LMCT). The subsequent relaxation of this excited state can result in the emission of light.

The dynamics of these excited states are crucial in determining the efficiency and color of the luminescence. In some systems, the HS state, which is often associated with quenching of luminescence in Fe(II) complexes, can paradoxically lead to a "turn-on" of light emission. nih.gov This unusual behavior is attributed to a favorable MLCT pathway becoming more accessible in the HS configuration, creating an SCO-driven light switch. nih.gov The study of excited state dynamics helps in understanding how factors like solvent polarity and ligand structure influence the competition between radiative (luminescence) and non-radiative decay pathways. rsc.org

Reversible Luminescent Switching and Tunable Emission

One of the most exciting applications of combining SCO with luminescence is the development of materials with switchable emission. In such systems, the spin state of the metal center dictates the luminescent properties of the complex.

A remarkable example of this synergy was documented in Fe(bpp)₂₂. nih.gov In this complex, the HS phase, which occurs around 260 K, correlates with a significant "turn-on" of luminescence. This provides a clear demonstration of SCO-driven reversible luminescent switching. mdpi.comnih.gov Such materials could be used in sensing and data storage applications, where the luminescent signal can be controlled by temperature or other stimuli.

Furthermore, the emission properties can be tuned by modifying the ligand structure. By introducing different functional groups onto the bpp backbone, it is possible to alter the energy levels of the molecular orbitals involved in the charge transfer processes, thereby changing the color of the emitted light. mdpi.com This tunability is essential for the design of full-color displays and other photonic devices.

Design of Photoactive Compounds for Light Harvesting

The design of photoactive compounds for light harvesting applications has leveraged the versatile coordination chemistry of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands, including 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine. The inherent tridentate N-donor framework of these ligands provides a robust platform for the construction of metal complexes with tailored photophysical properties. Modifications to the bpp ligand, particularly at the 4-position of the pyridine ring, have been shown to significantly influence the optical and electronic characteristics of the resulting metal complexes.

One key area of application for these photoactive compounds is in dye-sensitized solar cells (DSSCs). Ruthenium(II) complexes incorporating bpp-based ligands have been investigated as sensitizers. For instance, a heteroleptic ruthenium sensitizer, [Ru(bppCOOH)(dcbpyH2)Cl]Cl, which combines a carboxylated bpp ligand with 4,4'-dicarboxy-2,2'-bipyridine, was designed to enhance visible light absorption and improve anchoring to TiO2 surfaces. Spectroscopic analysis of this complex revealed intense metal-to-ligand charge transfer (MLCT) bands extending into the visible region (up to 610 nm), which is advantageous for harvesting lower-energy photons.

The strategic design of these ligands plays a crucial role in optimizing the performance of DSSCs. Research has demonstrated that the placement of functional groups, such as carboxylates on associated ligands like bipyridine, can significantly affect light absorption and the efficiency of photocurrent generation. This highlights the importance of thoughtful ligand design in the development of new photoactive materials for light harvesting technologies. The underlying principle in many of these applications is the generation of reactive excited states through the absorption of light, which can then initiate chemical transformations, a concept central to photoredox catalysis.

Catalysis in Chemical Transformations

Complexes derived from 2,6-bis(pyrazol-1-yl)pyridine and its derivatives have emerged as versatile tools in catalysis. The tunability of the ligand framework allows for the modulation of the metal center's reactivity, making these complexes suitable for a range of chemical transformations.

Metal-BPP Complexes as Precatalysts and Active Catalysts

Metal complexes featuring the 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine (BPP) ligand serve as effective precatalysts that can be converted into active catalytic species under reaction conditions. The versatility of the BPP ligand system allows for the coordination of a variety of metal centers, thereby enabling a broad spectrum of catalytic activities. These complexes are valued for their high activity and the ability to be fine-tuned by modifying the ligand structure to optimize catalytic performance. While the title compound is synthesized with the potential to form catalytic metal complexes, specific examples of its direct use in catalysis are still an emerging area of research.

Exploration of Catalytic Reaction Mechanisms

Understanding the mechanisms of catalysis by metal complexes is fundamental to designing more efficient and selective catalysts. Common mechanistic steps in catalysis involving metal complexes include oxidative addition, reductive elimination, and ligand exchange. In the context of photoredox catalysis, which is relevant to photoactive BPP complexes, mechanisms can involve single electron transfer (SET) or energy transfer processes. For example, in some nickel-catalyzed reactions, an iridium photosensitizer absorbs light and initiates an SET process, leading to the formation of the active nickel catalyst. In other scenarios, the nickel complex itself can be photoactive, undergoing direct excitation to promote catalytic steps. The specific mechanistic pathways for reactions catalyzed by 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine complexes are a subject of ongoing investigation to elucidate the precise roles of the metal and ligand in the catalytic cycle.

Ligand Design for Enhanced Catalytic Performance and Selectivity

The design of the ligand is a critical factor in controlling the performance and selectivity of a metal-based catalyst. For BPP-type ligands, modifications to the pyridine or pyrazole rings can influence the steric and electronic properties of the resulting metal complex. These modifications, in turn, affect the catalyst's activity, stability, and selectivity for a desired product. For instance, the introduction of bulky substituents can create a specific coordination environment around the metal center, influencing substrate approach and favoring certain reaction pathways. Similarly, the incorporation of electron-donating or electron-withdrawing groups can modulate the redox potential of the metal center, impacting its catalytic reactivity. While the broader class of bpp ligands has seen extensive modification to tune properties for applications like spin crossover, the systematic exploration of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine derivatives for enhanced catalytic performance is a promising avenue for future research.

Supramolecular Chemistry and Extended Frameworks

The structural characteristics of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine and its analogues make them excellent building blocks for supramolecular chemistry and the construction of extended frameworks. The presence of multiple nitrogen donor atoms allows for predictable coordination to metal centers, while the planar aromatic surfaces facilitate non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are crucial in guiding the self-assembly of molecules into well-defined, higher-order structures.

Self-Assembly of Functional Architectures

The spontaneous organization of molecules into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. In the solid state, derivatives of 2,6-bis(pyrazol-1-yl)pyridine have been shown to form extended networks through various non-covalent interactions. For example, the crystal structure of a related compound, 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, reveals that C—H···N hydrogen-bonding interactions link the molecules into a supramolecular tape-like structure. Similarly, iron(II) complexes with functionalized bpp ligands can form one-dimensional chains through C–H···N hydrogen

Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The tridentate N-donor framework of 2,6-bis(pyrazol-1-yl)pyridine (bpp) derivatives, including 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine, presents a compelling scaffold for the construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.comnih.gov These materials are crystalline structures formed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com The versatility of the bpp ligand family allows for extensive functionalization, which can be used to tune the properties of the resulting CPs and MOFs for applications in sensing, catalysis, and gas storage. mdpi.com

However, a significant challenge in utilizing bpp complexes, which are well-known for properties like spin crossover (SCO), is the preservation of their core N3(L)MN3(L) structure within a CP or MOF. mdpi.com Often, the harsh solvothermal conditions required for CP and MOF synthesis can be detrimental to the stability of these complexes. mdpi.com Despite these challenges, research has demonstrated the successful synthesis of CPs from related bis(pyrazolyl)pyridine systems. For instance, a proton-coupled electron transfer (PCET) assisted process has been employed to create coordination polymers from hydroxy-pyrazolyl substituted ligands. mdpi.com This approach may be applicable to produce CPs and MOFs with SCO-active cores. mdpi.com The development of new synthetic strategies under milder conditions is crucial to incorporating the functional core of ligands like 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine into robust, porous frameworks. mdpi.com

Non-Covalent Interactions in Solid-State Materials (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions play a critical role in dictating the supramolecular architecture and solid-state properties of materials based on 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine and its analogues. Crystal structure analyses of related compounds, such as 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, reveal the importance of weak intermolecular forces.

In the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the molecules are linked by weak C—H···N hydrogen bonds, forming layers that extend parallel to the (101) plane. core.ac.uknih.govresearchgate.net The geometry of the molecule itself, where the pyrazolyl planes are nearly perpendicular to the central pyridine ring, influences how these interactions can direct the crystal packing. core.ac.uknih.govresearchgate.net

Similarly, for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, C—H···N hydrogen-bonding interactions are the most prominent feature in the crystal packing, linking the molecules into a supramolecular tape along the b-axis. researchgate.net These directional interactions, though individually weak, collectively contribute to the stability of the crystal lattice. rsc.org The study of these non-covalent interactions is essential for understanding crystal engineering principles and for designing materials with specific solid-state properties.

| Compound | Non-Covalent Interaction Type | Supramolecular Structure | Reference |

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | C—H···N hydrogen bonds | Layers parallel to (101) plane | core.ac.uknih.govresearchgate.net |

| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | C—H···N hydrogen bonds | Supramolecular tape along b-axis | researchgate.net |

Electrochemical Systems

The redox activity of metal complexes incorporating 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine and related ligands is a key feature for their application in electrochemical systems. nih.gov

Redox-Active Complexes for Energy Storage (e.g., Redox Flow Batteries)

The development of redox-active complexes for energy storage applications, such as in redox flow batteries (RFBs), is an area of active research. nih.gov The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand framework is a promising platform for designing such complexes. nih.gov Cobalt-bpp systems, in particular, have garnered attention for their redox activity and potential use in energy storage. nih.gov Covalent organic frameworks (COFs) incorporating redox-active pyridine units have also been shown to exhibit Faradaic behavior and excellent stability, making them suitable candidates for supercapacitor electrodes. rsc.org The ability to functionalize the bpp core allows for the tuning of redox potentials, which is a critical parameter for optimizing the performance of energy storage devices. nih.gov

Understanding Redox Potentials and Electron Transfer Processes

A fundamental understanding of the redox potentials and electron transfer mechanisms in complexes of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine is crucial for their application. Cyclic voltammetry studies on related Ru(II) and Pd(II) complexes with bpp have revealed quasi-reversible redox processes. For the Ru(II) complex, these processes are attributed to the Ru3+/Ru2+ and Ru4+/Ru3+ couples. nih.gov

In contrast, iron(II) complexes of bpp can show irreversible redox features, which may be due to significant geometric reorganization upon oxidation. nih.gov The electronic properties and redox behavior of these complexes can be systematically modified by introducing different substituents on the ligand framework. uit.norug.nl For example, studies on copper(I) complexes with similar bis(pyrazol-1-ylmethyl)pyridine ligands have shown that tuning the electronic properties of the ligand through substituents on the pyrazole rings plays a key role in the catalytic activity for water oxidation. rsc.org

| Metal Complex | Redox Couple(s) | Voltammetry Characteristics | Reference |

| [Ru(bpp)(DMSO)Cl2] | Ru3+/Ru2+, Ru4+/Ru3+ | Two quasi-reversible processes | nih.gov |

| Fe(bpp)22 | Fe3+/Fe2+ | Irreversible features | nih.gov |

Chemical Sensor Development

The ability of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine and its derivatives to coordinate with metal ions makes them excellent candidates for the development of chemical sensors. core.ac.ukresearchgate.netnih.govnih.gov

Fluorometric and Colorimetric Chemo- and Ion Sensing

Pyridine-based ligands are widely used in the design of fluorometric and colorimetric chemosensors for detecting various ions. researchgate.net The interaction of the sensor molecule with a target ion can lead to a change in color (colorimetric) or a change in fluorescence intensity (fluorometric). rsc.org

A study on a related compound, 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine, investigated its binding interactions with Cd2+, Co2+, Pb2+, and Cu2+ ions using fluorescence quenching. nih.gov The results indicated that the metal ions quenched the intrinsic fluorescence of the bispyrazole by forming complexes, with the process identified as a static quenching mechanism. nih.gov This demonstrates the potential of such compounds to act as "turn-off" fluorescent sensors. The binding constants and thermodynamic parameters determined in this study provide quantitative insight into the sensing mechanism. nih.gov

The development of rhodamine-pyrazole derivatives has also led to "off-on" fluorometric and colorimetric sensors for metal ions like Al3+, Fe3+, and Cr3+. rsc.org The design of such chemosensors based on the 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine scaffold could lead to highly selective and sensitive detection of environmentally and biologically important ions. researchgate.net

Mechanisms of Analyte Recognition and Signal Transduction

The utility of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine and its analogs in advanced functional materials, particularly as chemosensors, is fundamentally dependent on their mechanisms of analyte recognition and subsequent signal transduction. While specific detailed studies on the analyte recognition mechanisms of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine are not extensively documented in publicly available research, the behavior of the broader class of 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands and other pyrazole-based derivatives provides significant insight into the operative principles. These mechanisms are primarily centered around the coordination of the ligand with metal ions, leading to discernible changes in their photophysical properties.

The recognition of analytes by bpp ligands is predominantly achieved through the tridentate coordination of the nitrogen atoms within the pyridine and two pyrazole rings to a metal center. This interaction is a classic example of chelation, where the multidentate ligand binds to a single central metal ion, forming a stable complex. The specificity and strength of this binding are influenced by several factors, including the nature of the metal ion (e.g., its size, charge, and electronic configuration) and the steric and electronic properties of the ligand itself.

Upon analyte binding, a variety of signal transduction pathways can be activated, leading to a measurable output, most commonly a change in the fluorometric properties of the molecule. The primary mechanisms include Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).

Chelation-Enhanced Fluorescence (CHEF) is a widely observed phenomenon in fluorescent chemosensors. In the unbound state, many pyrazole-based ligands exhibit weak fluorescence due to non-radiative decay processes, such as intramolecular vibrations and rotations, which dissipate the energy of the excited state. Upon coordination with a metal ion, the ligand's conformation becomes more rigid and planar. This increased rigidity restricts these non-radiative decay pathways, causing a significant increase in the fluorescence quantum yield and, consequently, a "turn-on" fluorescent response.

Photoinduced Electron Transfer (PET) is another common mechanism governing the fluorescence response of chemosensors. In a typical PET sensor, the molecule consists of a fluorophore linked to a receptor unit that also possesses a non-bonding electron pair (e.g., the nitrogen atom of the pyrazole or pyridine ring). In the absence of an analyte, excitation of the fluorophore can lead to the transfer of an electron from the receptor to the fluorophore, quenching the fluorescence. When the receptor binds to a metal ion, the energy of the non-bonding electron pair on the receptor is lowered, which inhibits the PET process. This suppression of fluorescence quenching results in a "turn-on" signal.

Excited-State Intramolecular Proton Transfer (ESIPT) can also play a role in the signal transduction of pyrazole-containing compounds. This process involves the transfer of a proton within the molecule in its excited state, leading to a species with a different emission wavelength. The binding of an analyte can either promote or inhibit this process, resulting in a ratiometric change in the fluorescence spectrum.

Detailed research on analogs of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine has provided concrete examples of these mechanisms. For instance, studies on pyrazole derivatives have demonstrated their efficacy as "turn-on" fluorescent sensors for various metal ions, including Zn(II), Al(III), Fe(III), and Cu(II). nih.gov

A study on a related compound, 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine, investigated its complexation with lanthanide ions such as Europium(III) and Curium(III). nih.gov This research highlighted the formation of stable complexes and provided insights into the coordination environment and stoichiometry of the ligand-metal interaction, which are fundamental to understanding analyte recognition. nih.gov

The following table summarizes the key sensing mechanisms and observed findings for pyrazole-based fluorescent sensors, which are analogous to the expected behavior of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine.

| Sensing Mechanism | Description | Observed Effect on Signal | Example Analytes for Pyrazole-Based Sensors |

| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding leads to a more rigid molecular structure, reducing non-radiative decay. | Fluorescence "turn-on" or significant enhancement. | Zn(II), Cd(II) |

| Photoinduced Electron Transfer (PET) | Analyte binding to the receptor moiety inhibits the quenching of the fluorophore. | Fluorescence "turn-on". | Protons (pH sensing), various metal ions. |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Analyte interaction modulates the intramolecular proton transfer in the excited state. | Ratiometric change in fluorescence emission. | Anions, neutral molecules. |

Furthermore, research on a thiomethyl-substituted pyrazolone (B3327878) derivative demonstrated its potential as an optical chemosensor for Fe(III), Sn(II), and Al(III), indicating the versatility of the pyrazole scaffold in analyte detection. sciforum.net

The table below presents detailed research findings from studies on fluorescent chemosensors based on pyrazole and bis(pyrazolyl)pyridine derivatives, illustrating the principles of analyte recognition and signal transduction.

| Compound/Ligand Class | Analyte(s) | Key Findings on Recognition and Transduction | Signal Change |

| Pyrazole derivatives with carbohydrazide (B1668358) and hydroxybenzylidene groups | Al(III) | Complex formation leads to a fluorescence increase, attributed to the formation of a rigid complex. nih.gov | Fluorescence enhancement at 468 nm. nih.gov |

| 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine | Eu(III), Cm(III) | Forms stable 1:3 metal-ligand complexes, indicating strong tridentate chelation. nih.gov | Changes in fluorescence lifetime and emission spectra of the lanthanide ions upon complexation. nih.gov |

| Thiomethyl substituted (4Z)-4-[(pyrazol-4-yl)methylene]pyrazolone | Fe(III), Sn(II), Al(III) | Acts as an optical chemosensor, suggesting coordination with these metal ions. sciforum.net | Colorimetric changes observed upon addition of the metal ions. sciforum.net |

| 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines | Cu(II) | The tridentate ligand shows high selectivity and sensitivity for Cu(II) detection. | Nanomolar detection of Cu(II) through changes in fluorescence. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to complexes involving bpp ligands to understand their fundamental chemical and physical properties.

DFT calculations are instrumental in characterizing the electronic landscape of bpp-based complexes. By analyzing the molecular orbitals, researchers can understand the nature of metal-ligand bonding and the distribution of electron density. In related pyridylpyrazole complexes, DFT studies have shown that the highest occupied molecular orbital (HOMO) is often predominantly located on the metal dπ-orbitals and adjacent atoms like chlorine and carbonyls in a complex, while the lowest unoccupied molecular orbital (LUMO) is typically centered on the pyridylpyrazole ligand moiety. scispace.com This distribution is crucial for understanding the electronic transitions, such as metal-to-ligand charge transfer (MLCT), that define the optical and electronic properties of these molecules. scispace.com

The bpp ligand framework is recognized for its robust tridentate N-donor capabilities. nih.govmdpi.com DFT calculations can quantify the nature of the coordinate bonds and the electronic effects of substituents. For instance, modifications at the 4-position of the central pyridine (B92270) ring can electronically influence the entire ligand, which in turn tunes the properties of the resulting metal complex. mdpi.com DFT has also been used to calculate HOMO-LUMO energy gaps and electron deformation densities, providing a detailed picture of the molecule's electronic stability and bonding characteristics. nih.govresearchgate.net

| Complex Type | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Rhenium(I) Pyridylpyrazole | DFT | HOMO localized on Re(I), Cl, and CO; LUMO on the pyridylpyrazole ligand. | scispace.com |

| Substituted Pyridylpyrazole | DFT (BLYP, PW91, PWC) | Calculation of HOMO-LUMO energy gap and electron deformation densities. | nih.gov |

| Iron(II) bpp | DFT | Electronic effects of substituents at the pyridine 4-position influence spin-transition temperature. | mdpi.com |

Iron(II) complexes containing two tridentate bpp ligands are renowned for exhibiting spin-crossover (SCO) behavior, where the central iron ion can switch between a low-spin (LS, S=0) and a high-spin (HS, S=2) state in response to external stimuli like temperature or pressure. nih.govacs.orgtudelft.nl DFT calculations have been essential in rationalizing and predicting these magnetic phenomena.

Theoretical studies have successfully modeled the spin-state energetics of these complexes. For example, in a salt of [Fe(2,6-di(pyrazol-1-yl)pyridine)₂]²⁺, DFT calculations rationalized an unusual C₂-symmetric coordination geometry as a Jahn-Teller distortion of the ⁵E ground state of the high-spin Fe(II) ion. rsc.org This demonstrates the ability of DFT to explain complex stereochemical effects that govern magnetic behavior. rsc.org

Furthermore, DFT has been employed to simulate how physical stress can induce spin-state switching. In a model of a supramolecular iron(II)-bpp complex placed between gold electrodes, DFT studies revealed that mechanically stretching the molecule can induce a spin-state transition. acs.orgtudelft.nl This stretching alters the Fe-N ligand bond distances, which in turn modifies the ligand field splitting energy (Δ), leading to a change in the ground spin state from S=0 to S=2. tudelft.nl Such simulations are crucial for designing molecular-scale electronic devices where the spin state can be mechanically controlled. acs.orgtudelft.nl

| System Studied | DFT Application | Key Result | Reference |

|---|---|---|---|

| [Fe(2,6-di(pyrazol-1-yl)pyridine)₂][PF₆]₂ | Rationalization of geometry | Explained an unusual C₂-symmetric structure as a Jahn-Teller distortion of the high-spin state. | rsc.org |

| Supramolecular Iron(II)-bpp complex | Simulation of spin-state switching | Demonstrated that mechanical stretching can induce a low-spin to high-spin transition. | acs.orgtudelft.nl |

| [Fe(L¹)₂]X₂ (L¹ = 4-isopropyldisulfanyl-2,6-bis(pyrazolyl)pyridine) | Correlation of structure and SCO | Linked structural similarities in different crystal solvates to their spin-crossover characteristics. | acs.org |

DFT can also be used to predict the reactivity of ligands like 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine. By calculating reactivity descriptors, researchers can identify which parts of a molecule are most likely to participate in chemical reactions. For a related pyridylpyrazole compound, DFT calculations were used to determine the electrophilic and nucleophilic Fukui and Parr functions. nih.govresearchgate.net These functions are adept at identifying the most probable centers for electrophilic and nucleophilic attack within the molecule, offering predictive insights into its chemical behavior and potential reaction pathways. nih.govresearchgate.net This information is valuable for synthesizing new derivatives and understanding the ligand's coordination behavior with different metal centers.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the computational method of choice for investigating excited states and electronic transitions, which are responsible for the optical properties of molecules. For bpp complexes, TDDFT is used to simulate UV-visible absorption spectra and understand the nature of the observed electronic transitions.

In a Rhenium(I) complex featuring a bpp ligand, TDDFT analyses confirmed that the electronic transitions correspond to a HOMO localized on the Re–Br center and a LUMO residing on the ligand orbitals. nih.gov This analysis helps assign experimental absorption bands, such as MLCT bands, which are critical for applications in photocatalysis and photosensitization. nih.gov Similarly, in another Re(I) pyridylpyrazole complex, TDDFT calculations were employed to interpret the UV-Vis spectrum, ascribing a dominant band to a HOMO-1→LUMO transition, consistent with an MLCT band where a photoexcited electron moves to the ligand. scispace.com These theoretical insights are vital for designing molecules with specific light-absorbing or emitting properties for use in devices like dye-sensitized solar cells.

Advanced Computational Modeling for Rational Materials Design

The insights gained from DFT and TDDFT calculations are increasingly being integrated into broader computational modeling workflows for the rational design of new materials. By understanding how structural modifications to the 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine ligand affect the electronic, magnetic, and optical properties of its metal complexes, scientists can computationally screen and design new molecules with desired functionalities before undertaking complex synthesis.

This approach involves combining quantum mechanical calculations with molecular mechanics simulations to design materials with superior performance for specific applications. rsc.org For instance, the tunability of SCO properties in Fe(II)-bpp complexes is a key area for rational design. researchgate.net Computational models can predict how changing substituents on the pyridine or pyrazole (B372694) rings will alter the ligand field strength and intermolecular interactions, thereby tuning the spin-transition temperature and cooperativity. mdpi.comresearchgate.net This predictive power accelerates the discovery of new SCO materials for use in sensors, displays, and data storage. nih.gov This computational-led design strategy is useful for creating a wide range of advanced materials, from spin-crossover systems to novel photofunctional molecules. nih.govrsc.org

Characterization Methodologies and Spectroscopic Analysis

X-ray Crystallography for Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction: Data Acquisition and Refinement

The initial step in the crystallographic analysis of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine would involve the growth of high-quality single crystals suitable for diffraction. Once obtained, a crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

For a comprehensive structural analysis, data collection parameters are meticulously recorded. A typical dataset would include information such as the crystal system, space group, unit cell dimensions, and the instrument used. The collected data is then processed and refined to generate a final structural model.

Table 1: Representative Single-Crystal X-ray Diffraction Data Acquisition and Refinement Parameters

| Parameter | Typical Value |

| Diffractometer | Bruker SMART CCD area-detector or similar |

| Radiation Source | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100(2) K or 296(2) K |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Reflections Collected | Number of measured reflections |

| Independent Reflections | Number of unique reflections (Rint) |

| Refinement Method | Full-matrix least-squares on F² |

| Final R indices [I>2σ(I)] | R1, wR2 |

| Goodness-of-fit on F² | S |

Note: This table represents typical parameters and would be populated with specific experimental data for 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine upon successful crystallographic analysis.

Structural Interpretation: Bond Lengths, Angles, and Conformations

The refined crystallographic model of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine would provide a wealth of structural information. Key parameters such as the lengths of all chemical bonds and the angles between them would be determined with high precision. These values offer insight into the nature of the chemical bonding within the molecule.

Furthermore, the conformation of the molecule, including the dihedral angles between the pyridine (B92270) and pyrazole (B372694) rings, would be elucidated. This is crucial for understanding the steric and electronic interactions that govern the molecule's shape. The arrangement of molecules in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking, would also be revealed, providing insight into its supramolecular chemistry.

Table 2: Selected Bond Lengths and Angles (Hypothetical Data)

| Bond/Angle | Length (Å) / Angle (°) |

| N(pyridine)-C | To be determined |

| C-C (pyridine) | To be determined |

| N(pyrazole)-N | To be determined |

| N(pyrazole)-C | To be determined |

| C-C (pyrazole) | To be determined |

| C-CH₃ | To be determined |

| N-C-C (angle) | To be determined |

| C-N-C (angle) | To be determined |

Note: This table is a template for the expected structural parameters. Specific values are pending experimental determination.

Advanced Spectroscopic Techniques

Spectroscopic methods are employed to probe the electronic and vibrational energy levels of a molecule, providing complementary information to crystallographic data and for characterizing the compound in solution or other physical states.

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The resulting spectrum can reveal information about the π-electron system and the presence of chromophores.

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence and phosphorescence. The emission spectrum, quantum yield, and lifetime are key parameters that characterize the excited state properties of the molecule. For 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine, these techniques would be essential in understanding its potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. ¹H and ¹³C NMR are the most common types, providing information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the detailed mapping of the molecular structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups and vibrational modes within the molecule. It is a valuable tool for identifying the presence of characteristic bonds and for confirming the functional groups in 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine.

Table 3: Anticipated NMR and IR Spectroscopic Data

| Technique | Parameter | Expected Region/Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons, methyl protons, pyridine protons |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons, methyl carbon, pyridine carbons |

| IR | Wavenumber (cm⁻¹) | C-H, C=N, C=C stretching and bending vibrations |

Note: This table indicates the expected types of signals. Precise values require experimental measurement.

Mass Spectrometry for Molecular Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular formula of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a cornerstone in the characterization of coordination complexes, particularly those of paramagnetic transition metals like iron(II). These measurements provide direct information about the spin state of the metal center and how it is influenced by its coordination environment and external stimuli such as temperature.

For complexes of the broader 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, magnetic properties are highly sensitive to substitutions on the ligand skeleton. While specific data for iron(II) complexes of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine is not extensively detailed in the reviewed literature, the general principles observed for related bpp complexes are instructive. For instance, iron(II) complexes of bpp derivatives can exist in a high-spin (HS) state, a low-spin (LS) state, or exhibit a temperature-dependent spin-crossover (SCO) between these states. researchgate.net

The product of the molar magnetic susceptibility and temperature (χT) is a key parameter. For an octahedral iron(II) complex, a χT value of approximately 3.0 cm³ K mol⁻¹ is indicative of a high-spin state (S=2), whereas a value close to 0 cm³ K mol⁻¹ signifies a low-spin state (S=0). ugm.ac.idacs.org

Variable Temperature Magnetometry for SCO Characterization

Variable temperature magnetometry is the definitive technique for characterizing spin-crossover (SCO) phenomena. nih.gov This method involves measuring the magnetic susceptibility of a sample over a wide range of temperatures. The resulting plot of χT versus temperature reveals whether a spin transition occurs and provides details about its nature.

In the context of iron(II)-bpp complexes, these transitions can be gradual, abrupt, or even stepwise, sometimes featuring thermal hysteresis, which is a key characteristic for potential applications in molecular switches and memory devices. acs.orgnih.gov The transition temperature, T½, is defined as the temperature at which 50% of the complex is in the high-spin state and 50% is in the low-spin state.

For example, studies on the closely related [Fe(3-bpp)₂][Ni(CN)₄]·4H₂O complex, where 3-bpp is 2,6-bis(pyrazol-3-yl)pyridine, show a gradual spin-crossover with a T½ of approximately 140 K. ugm.ac.id At 300 K, the χT value is 2.65 cm³ K mol⁻¹, indicating a significant population of the high-spin state, which transitions to a low-spin state upon cooling. ugm.ac.id The table below illustrates typical data obtained from such an experiment for a related bpp complex.

| Temperature (K) | χT (cm³ K mol⁻¹) | Spin State |

|---|---|---|

| 300 | 2.65 | Predominantly High-Spin |

| 150 | ~1.80 | Mixed Spin-State |

| 140 | ~1.33 | T½ (50% HS, 50% LS) |

| 50 | ~0.80 | Predominantly Low-Spin |

| 2 | 0.73 | Low-Spin |

This table is illustrative and based on data for the related [Fe(3-bpp)₂][Ni(CN)₄]·4H₂O complex to demonstrate the principles of variable temperature magnetometry. ugm.ac.id

Electrochemical Characterization Techniques

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing the redox properties of metal complexes. They provide information on the stability of different oxidation states of the central metal ion and the influence of the ligand on these properties.

Cyclic Voltammetry for Redox Properties

Cyclic voltammetry (CV) involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the redox potentials (E½) and the reversibility of electron transfer processes.

For complexes of the bpp family, CV studies have been conducted on various transition metal complexes. For instance, a ruthenium(II) complex of the parent 2,6-bis(pyrazol-1-yl)pyridine ligand, [Ru(bpp)(DMSO)Cl₂], exhibits two quasi-reversible redox processes. nih.gov These are attributed to the Ru³⁺/Ru²⁺ and Ru⁴⁺/Ru³⁺ couples. nih.gov The half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials, is a key parameter derived from CV.

The following table presents representative cyclic voltammetry data for a related ruthenium(II)-bpp complex.

| Redox Couple | E½ (V vs. reference electrode) | Process Type |

|---|---|---|

| Ru³⁺/Ru²⁺ | 0.37 | Quasi-reversible |

| Ru⁴⁺/Ru³⁺ | 1.0 | Quasi-reversible |

This table is based on data for the [Ru(bpp)(DMSO)Cl₂] complex to illustrate the type of information obtained from cyclic voltammetry. nih.gov

Q & A

Q. What are the recommended methods for synthesizing 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine?

A common approach involves coupling pyridine derivatives with substituted pyrazole rings. For example, analogous ligands like 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine are synthesized by reacting 2,6-bis(bromomethyl)pyridine with pyrazole derivatives under reflux conditions . Characterization typically employs elemental analysis, IR, NMR spectroscopy, and X-ray crystallography to confirm structure and purity .

Q. How can the coordination behavior of this ligand be experimentally validated?

The ligand’s tridentate nature can be confirmed through crystallographic studies (e.g., using SHELX software for structure refinement ) and spectroscopic techniques. For instance, UV-vis and IR spectroscopy can identify shifts in absorption bands upon metal coordination, while single-crystal X-ray diffraction provides bond-length and geometry data for metal-ligand complexes .

Q. What are the primary applications of 2,6-Bis(4-methyl-1H-pyrazol-1-yl)pyridine in coordination chemistry?

This ligand is used to form stable complexes with transition metals (e.g., Mn(II), Co(II), or Ru) for catalytic or magnetic studies. For example, Mn(II) complexes with analogous ligands exhibit distorted octahedral geometries and potential DNA-binding properties . Similar ligands are also employed in catalytic hydrogenation and oxidation reactions .

Advanced Research Questions

Q. How does the ligand design influence the magnetic properties of its cobalt(II) complexes?

The ligand’s substituents (e.g., alkyl chains on benzimidazole derivatives) modulate steric and electronic effects, impacting magnetic anisotropy and slow relaxation behavior in Co(II) complexes. Studies on analogous ligands show that longer alkyl chains enhance ligand field strength, leading to distinct magnetic relaxation dynamics . Advanced techniques like alternating current (AC) magnetometry and EPR spectroscopy are critical for probing these effects .

Q. What methodological strategies resolve contradictions in spectroscopic data during metal-ligand binding studies?

Discrepancies in UV-vis or NMR data may arise from solvent effects, pH variations, or competing equilibria. Cross-validation using multiple techniques (e.g., cyclic voltammetry, XANES, or computational DFT calculations) is recommended. For instance, time-resolved spectroscopies can disentangle protonation and metal-binding events in pH-sensitive ligands .

Q. How can this ligand be optimized for selective minor actinide chelation in nuclear waste management?

Structural modifications (e.g., introducing lipophilic alkyl groups or electron-withdrawing substituents) enhance selectivity for actinides over lanthanides. Studies on triazole-pyridine ligands demonstrate that alkyl chain length and donor atom electronegativity critically influence extraction efficiency and selectivity . Radiolabeled experiments and solvent extraction trials are essential for validation .

Q. What experimental approaches elucidate host-guest interactions in sensor applications?

For sensing applications (e.g., detecting aniline derivatives), fluorescence titration and Job’s plot analyses quantify binding constants and stoichiometry. Analogous ligands like 2,6-bis(2-benzimidazolyl)pyridine show linear emission-concentration relationships, validated via time-resolved luminescence and Stern-Volmer plots . Computational modeling (e.g., DFT) further predicts interaction mechanisms .

Q. How do crystal-packing forces affect the structural stability of metal-ligand complexes?

Weak interactions (e.g., π-π stacking, hydrogen bonding) can induce lattice distortions or polymorphism. High-resolution X-ray crystallography (using synchrotron radiation) and Hirshfeld surface analysis reveal packing motifs. For example, Mn(II) complexes with benzimidazole ligands exhibit intermolecular hydrogen bonds that stabilize crystal structures .

Methodological Notes

- Synthesis: Prioritize inert-atmosphere techniques for air-sensitive intermediates.

- Characterization: Combine crystallographic data (SHELXL ) with spectroscopic methods for robust structural validation.

- Advanced Analysis: Use magnetometry for magnetic studies and time-resolved spectroscopies for dynamic interaction analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.